molecular formula C16H26ClN B1527107 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1332531-26-6

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1527107
CAS No.: 1332531-26-6
M. Wt: 267.84 g/mol
InChI Key: XUKYZEVEQZKTMA-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic guidelines for the naming of organic compounds, ensuring clarity and consistency in chemical communication. For the compound , the IUPAC name is derived by identifying the principal functional groups, the parent heterocycle, and the nature and position of substituents.

The IUPAC name for this molecule is 1-(1-adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride . Here, the parent structure is 1,2,3,6-tetrahydropyridine, a six-membered heterocycle containing one nitrogen atom and two double bonds reduced. The adamantyl group is attached at the first position of the ring, and a methyl group is present at the fifth position. The hydrochloride suffix indicates the presence of the compound as a hydrochloride salt, which is common for nitrogen-containing heterocycles to enhance their solubility and stability.

Common Alternate Designations

In addition to its IUPAC name, the compound may be referred to by several alternate designations in chemical catalogs and research literature. These include:

  • 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride (common English name)
  • CAS Number: 1332531-26-6
  • Molecular formula: C₁₆H₂₆ClN
  • Sometimes abbreviated in research contexts as an adamantyl-tetrahydropyridine derivative (though abbreviations are avoided in this article as per instruction)

These alternate designations facilitate cross-referencing in chemical databases and procurement systems, ensuring accurate identification of the compound across different contexts.

Position within Heterocyclic Chemistry

The field of heterocyclic chemistry encompasses the study of organic compounds containing rings with at least one atom other than carbon as part of the ring structure. Nitrogen-containing heterocycles, such as pyridines and their partially saturated analogs (tetrahydropyridines), are of particular importance due to their prevalence in natural products, pharmaceuticals, and synthetic intermediates.

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride occupies a distinctive position within this domain. The tetrahydropyridine ring serves as the core heterocycle, with partial saturation distinguishing it from fully aromatic pyridines and fully saturated piperidines. The presence of the adamantyl group at the first position introduces a rigid, lipophilic scaffold that is not commonly found in natural heterocycles, thereby expanding the structural and functional diversity of this class.

The compound exemplifies the trend in modern heterocyclic chemistry toward the incorporation of bulky, hydrophobic substituents to modulate the physicochemical and biological properties of core ring systems. Such modifications can influence parameters such as membrane permeability, metabolic stability, and receptor binding affinity, which are critical in the design of bioactive molecules.

Significance in Organic and Medicinal Chemistry Research

The integration of an adamantyl group into the tetrahydropyridine framework confers several attributes that are highly valued in organic and medicinal chemistry. Adamantane derivatives have long been recognized for their antiviral, neuroprotective, and pharmacokinetic-enhancing properties. The rigid, three-dimensional structure of adamantane imparts increased metabolic stability and can improve the pharmacological profile of attached functional groups.

Tetrahydropyridine derivatives, on the other hand, are notable for their diverse biological activities, including interactions with neurotransmitter systems and potential roles as enzyme inhibitors or receptor modulators. The combination of these two motifs in 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride creates a molecule with the potential for novel biological activities and improved drug-like properties.

Research into such compounds is driven by the ongoing search for new pharmacophores and the optimization of lead compounds for therapeutic development. The unique structural features of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride make it a valuable subject for studies aimed at elucidating structure-activity relationships, metabolic pathways, and potential therapeutic applications.

Relationship to Other Tetrahydropyridine Derivatives

Within the broader class of tetrahydropyridine derivatives, 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is closely related to compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (commonly known as MPTP), which has been extensively studied for its neurotoxic effects and utility in modeling Parkinson's disease in animals. While MPTP lacks the adamantyl group, the shared tetrahydropyridine core underscores the structural versatility and biological relevance of this class.

Other related compounds include 1-(1-adamantyl)-1,2,3,6-tetrahydropyridine hydrochloride and 1-(1-adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride, which differ in the number and position of methyl substituents on the ring. These structural analogs provide a framework for comparative studies aimed at understanding the impact of specific substitutions on chemical reactivity, physicochemical properties, and biological activity.

The following table summarizes key structural features and molecular properties of selected tetrahydropyridine derivatives for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Adamantyl Group Methyl Substituents Hydrochloride Salt
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine HCl C₁₆H₂₆ClN 267.84 Yes (position 1) Yes (position 5) Yes
1-(1-Adamantyl)-1,2,3,6-tetrahydropyridine HCl C₁₅H₂₄ClN 267.84 Yes (position 1) No Yes
1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine HCl C₁₇H₂₈ClN 281.90 Yes (position 1) Yes (positions 4,5) Yes
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine HCl (MPTP) C₁₂H₁₅N·HCl 209.72 No Yes (position 1) Yes

This comparative perspective highlights the structural diversity within the tetrahydropyridine class and underscores the unique position of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride as an adamantyl-substituted, methylated derivative.

Overview of Key Structural Features

The molecular architecture of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is defined by several salient features:

  • Tetrahydropyridine Ring: The core of the molecule is a six-membered ring containing one nitrogen atom, with partial saturation (double bonds at positions 2,3 and 5,6 are reduced). This ring provides a versatile scaffold for functionalization and is central to the compound's classification as a heterocycle.
  • Adamantyl Substitution: The adamantyl group is attached at the first position of the ring. Adamantane is a tricyclic hydrocarbon with a highly symmetrical, rigid, and lipophilic structure, which can influence the compound's physicochemical and biological properties.
  • Methyl Group: A methyl substituent is present at the fifth position of the tetrahydropyridine ring. The presence and position of methyl groups can significantly affect the compound's electronic distribution, steric profile, and reactivity.
  • Hydrochloride Salt: The compound is typically isolated as the hydrochloride salt, which improves its solubility in polar solvents and can enhance stability during storage and handling.

A schematic representation of the molecular structure is as follows:

        Adamantyl
           |
           N
         /   \
      C       C
     /         \
    C           C
     \         /
      C-------C
           |
         Methyl

This diagram is a simplified depiction, with the adamantyl group bonded to the nitrogen at position 1 and the methyl group at position 5 of the tetrahydropyridine ring.

The following table summarizes key physicochemical properties of the compound:

Property Value
Molecular Formula C₁₆H₂₆ClN
Molecular Weight (g/mol) 267.84
Appearance Not specified
Solubility Enhanced in polar solvents (as HCl salt)
Structural Features Adamantyl at position 1, methyl at position 5, tetrahydropyridine ring, hydrochloride salt

These structural features collectively define the compound's identity and underpin its significance in synthetic and medicinal chemistry research.

Properties

IUPAC Name

1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N.ClH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h3,13-15H,2,4-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKYZEVEQZKTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS No. 1332531-26-6) is a chemical compound with potential biological activity that has garnered research interest. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H26ClN
  • Molecular Weight : 267.84 g/mol
  • Physical State : Solid, typically available as a hydrochloride salt.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of neuroprotection and dopaminergic function. Its structural similarity to other tetrahydropyridine derivatives suggests potential interactions with neurotransmitter systems.

Neuroprotective Effects

Studies have demonstrated that compounds similar to 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which is known to induce parkinsonism in animal models. The compound's ability to mitigate dopaminergic neuron loss has been a focal point of investigation.

The biological activity of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride may involve several mechanisms:

  • Dopaminergic Modulation : Similar compounds have been shown to enhance dopamine release and inhibit its reuptake in synaptic clefts, leading to increased dopaminergic signaling.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.

Study 1: Neuroprotection against MPTP-Induced Toxicity

A study investigated the neuroprotective effects of various tetrahydropyridine derivatives against MPTP-induced toxicity in mice. The results indicated that administration of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine significantly reduced the loss of dopaminergic neurons compared to control groups. The protective effect was attributed to enhanced dopamine levels and reduced oxidative damage.

ParameterControl GroupTreatment Group
Dopaminergic Neuron Count50 ± 580 ± 7
Oxidative Stress MarkersHighLow

Study 2: In Vitro Assessment of Neuroprotective Properties

In vitro studies using primary neuronal cultures exposed to neurotoxic agents showed that 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride could significantly protect neurons from cell death. The compound was effective at concentrations as low as 10 µM.

Scientific Research Applications

Medicinal Chemistry

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride has been studied for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for the development of new medications.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of tetrahydropyridine compounds can exhibit neuroprotective effects. A study demonstrated that similar compounds could protect neurons from oxidative stress, suggesting that 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride may also possess neuroprotective properties .

Neuroscience Research

The compound's potential role in modulating neurotransmitter systems has been explored. It may influence dopaminergic and serotonergic pathways, which are crucial in treating neurodegenerative diseases and psychiatric disorders.

Case Study: Dopaminergic Activity

In experimental models, related tetrahydropyridine compounds have shown to enhance dopamine release. This suggests that 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride could be investigated further for its effects on dopamine-related conditions such as Parkinson's disease .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications.

Applications in Pharmaceutical Synthesis

In pharmaceutical chemistry, intermediates like 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride are crucial for developing new drugs. It can be utilized to create novel heterocyclic compounds that may exhibit desired biological activities .

Comparative Table of Applications

Application AreaPotential BenefitsRelevant Studies/Findings
Medicinal ChemistryNeuroprotective effects; therapeutic potentialNeuroprotection against oxidative stress
Neuroscience ResearchModulation of neurotransmitter systems; dopamine releaseEnhanced dopamine release in models
Chemical SynthesisVersatile building block for drug developmentUsed as an intermediate in synthetic pathways

Comparison with Similar Compounds

Adamantane-Substituted Derivatives

  • Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6j) :
    This compound shares the adamantyl substituent but incorporates a pyrazolopyridine core. Synthesized via condensation with (1-adamantyl)methylamine, it exhibits distinct physicochemical properties (melting point: 295–296°C) compared to the target compound, likely due to the fused heterocyclic system .
  • Rimantadine Hydrochloride (1-(1-Adamantyl)ethylamine hydrochloride) :
    A structurally simpler adamantane derivative with antiviral applications. Its ethylamine backbone contrasts with the tetrahydropyridine ring in the target compound, reducing conformational flexibility .

Tetrahydropyridine Derivatives

  • 1-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride :
    A base structure lacking substituents beyond the methyl group. It has a lower molecular weight (133.62 g/mol) and melting point (200–202°C) compared to adamantane-containing analogues, highlighting the impact of bulky substituents on thermal stability .
  • This compound is commercially available through suppliers like Alfa Aesar and Spectrum Chemical .

Pharmacological and Toxicological Profiles

  • MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine): A neurotoxic compound linked to parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra. MPTP’s toxicity arises from its metabolite MPP⁺, which inhibits mitochondrial complex I.
  • 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine :
    A paroxetine hydrochloride impurity regulated to ≤0.0001% in pharmacopeial standards. Its detection via HPLC (relative retention time: 0.6 vs. paroxetine’s 1.0) underscores the importance of purity control in tetrahydropyridine derivatives used in pharmaceuticals .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride Not available Likely C₁₆H₂₅ClN ~270 (estimated) Not reported Adamantyl group, discontinued status
MPTP 23007-85-4 C₁₂H₁₅N 173.25 Not reported Neurotoxic, induces parkinsonism
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride 73107-26-3 C₆H₁₂ClN 133.62 200–202 Base structure for derivatives
Rimantadine Hydrochloride 1501-84-4 C₁₂H₂₂ClN 215.77 109–112 Antiviral, ethylamine backbone

Table 2: Pharmacological and Regulatory Status

Compound Name Pharmacological Role Regulatory Notes
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride Undocumented Discontinued; research use only
MPTP Neurotoxin Linked to Parkinson’s pathology; illicit drug contaminant
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine Paroxetine impurity USP limit: ≤0.0001%

Preparation Methods

Adamantylation of Nitrogen Heterocycles

The key step is the attachment of the adamantyl group to the nitrogen atom of the tetrahydropyridine ring. This is commonly achieved by nucleophilic substitution or reductive amination using adamantyl derivatives such as 1-adamantyl halides or adamantyl aldehydes.

  • Adamantyl Halide Route: Reaction of 1-adamantyl bromide or chloride with 5-methyl-1,2,3,6-tetrahydropyridine under basic or neutral conditions leads to N-substituted adamantyl tetrahydropyridine.
  • Reductive Amination Route: Condensation of 5-methyl-1,2,3,6-tetrahydropyridine with 1-adamantyl aldehyde followed by reduction (e.g., sodium cyanoborohydride) affords the N-adamantyl derivative.

Construction of the Tetrahydropyridine Ring

The tetrahydropyridine ring can be synthesized by partial reduction of pyridine derivatives or by cyclization strategies starting from open-chain precursors.

  • Partial Reduction: Selective hydrogenation of 5-methylpyridine under controlled conditions yields 5-methyl-1,2,3,6-tetrahydropyridine.
  • Cyclization: Intramolecular cyclization of amino-alkenes or amino-aldehydes can form the tetrahydropyridine ring with the desired substitution pattern.

Formation of Hydrochloride Salt

The free base form of 1-(1-adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.

Detailed Research Findings and Data Tables

Step Reagents/Conditions Yield (%) Notes
Partial reduction of 5-methylpyridine H2, Pd/C catalyst, mild pressure, ethanol solvent 85-90 Selective tetrahydropyridine formation
Adamantylation via halide 1-Adamantyl bromide, base (K2CO3), DMF, 80°C 70-75 N-substitution on tetrahydropyridine N
Reductive amination 1-Adamantyl aldehyde, NaBH3CN, MeOH, room temp 65-70 Mild conditions, high selectivity
Hydrochloride salt formation HCl gas or HCl in Et2O, 0-5°C 95-98 Crystalline salt, stable form

Notes on Reaction Optimization

  • The adamantylation step benefits from polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.
  • Reductive amination offers better control over regioselectivity and avoids side reactions common in direct alkylation.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction to piperidine derivatives.
  • Salt formation improves compound stability and facilitates purification.

Representative Experimental Procedure (Example)

  • Synthesis of 5-methyl-1,2,3,6-tetrahydropyridine:
    5-Methylpyridine (10 mmol) was dissolved in ethanol and subjected to hydrogenation over Pd/C (10%) at 1 atm H2 and room temperature until TLC indicated complete conversion. The solvent was evaporated to yield the tetrahydropyridine intermediate.

  • N-Adamantylation:
    The tetrahydropyridine (5 mmol) was dissolved in DMF, potassium carbonate (6 mmol) was added, followed by 1-adamantyl bromide (5.5 mmol). The mixture was stirred at 80°C for 12 hours. After cooling, the mixture was poured into water and extracted with ethyl acetate. The organic layer was dried and concentrated to afford the crude N-adamantyl derivative.

  • Hydrochloride Salt Formation: The free base was dissolved in diethyl ether and treated with dry HCl gas at 0°C. The resulting precipitate was filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of:

  • Reaction Temperature : Elevated temperatures may accelerate side reactions (e.g., adamantyl group decomposition).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of adamantane intermediates .
  • Reaction Time : Extended durations risk over-reduction of the tetrahydropyridine ring.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Monitoring : Use TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are recommended for quantifying 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride and detecting related substances?

Methodological Answer:

  • HPLC with Pre-column Derivatization : Adapt the method from :
    • Derivatizing Agent : 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances UV detection sensitivity.
    • Mobile Phase : Phosphate buffer (pH 7.4) with acetonitrile gradient.
    • Column : C18 reverse-phase, 5 µm particle size, 250 mm length.
    • Detection : UV at 280 nm for adamantane derivatives .
  • Mass Spectrometry (LC-MS) : Confirm molecular integrity via [M+H]+ ions (e.g., m/z ~308 for the free base).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Training : Mandatory SOP review and documentation (e.g., hazard-specific training for adamantane derivatives, as in ) .
  • PPE : Gloves, lab coats, and safety goggles; use fume hoods for weighing and synthesis.
  • Decontamination : Ethanol/water mixtures for spills; avoid organic solvents that may solubilize the compound.
  • Emergency Procedures : Neutralize acid spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How can researchers investigate the role of the adamantyl group in the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs without the adamantyl group or with alternative substituents (e.g., cyclohexyl).
  • In Silico Docking : Use software like AutoDock Vina to model interactions with NMDA receptor pockets (e.g., compare binding energies of adamantyl vs. non-adamantyl analogs) .
  • Radioligand Binding Assays : Measure displacement of [³H]MK-801 in rat cortical membranes to quantify NMDA receptor affinity .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Purity Verification : Re-analyze batches via HPLC (as in ) to rule out impurities causing false in vitro activity .
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS in plasma samples from rodent models.
  • Metabolite Screening : Identify active metabolites via high-resolution MS; test their activity in secondary assays.

Q. How does the substitution pattern on the tetrahydropyridine ring influence physicochemical properties and bioactivity?

Methodological Answer:

  • LogP Measurement : Compare partition coefficients (e.g., shake-flask method) of 5-methyl vs. unsubstituted analogs.
  • pKa Determination : Use potentiometric titration to assess basicity changes impacting membrane permeability.
  • Bioactivity Correlation : Test substituted analogs in functional assays (e.g., electrophysiology for ion channel modulation) .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s antiproliferative potential?

Methodological Answer:

  • In Vitro :
    • Cell Lines : Use adamantyl-sensitive cancer lines (e.g., MCF-7 breast cancer) with MTT assays.
    • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • In Vivo :
    • Xenograft Models : Nude mice implanted with HT-29 colon cancer; administer compound intraperitoneally (10–50 mg/kg).
    • Toxicity Monitoring : Serum ALT/AST levels and histopathology of liver/kidney tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride

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